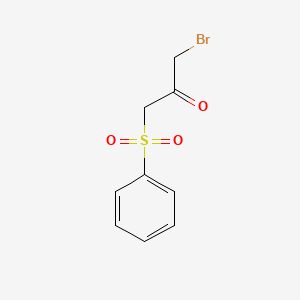

1-(Benzenesulfonyl)-3-bromopropan-2-one

Overview

Description

1-(Benzenesulfonyl)-3-bromopropan-2-one is a sulfonylated bromoketone characterized by a benzenesulfonyl group attached to a 3-bromo-propan-2-one backbone. This compound is of interest in organic synthesis due to its electrophilic ketone and sulfonyl moieties, which enable diverse reactivity, including nucleophilic substitutions and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-3-bromopropan-2-one can be synthesized through various methods. One common approach involves the reaction of benzenesulfonyl chloride with 3-bromopropan-2-one in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include sulfonic acids.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Benzenesulfonyl)-3-bromopropan-2-one has been explored for its pharmacological properties, particularly as an inhibitor of the tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). TACE is crucial in the activation of TNF-α, a cytokine involved in systemic inflammation and a key player in various inflammatory diseases. Inhibition of TACE can lead to reduced levels of TNF-α, making this compound promising for treating conditions such as:

- Inflammatory Skin Diseases : The compound has shown potential in treating acne, psoriasis, and atopic dermatitis due to its ability to modulate inflammatory responses .

- Autoimmune Diseases : Its application extends to conditions like rheumatoid arthritis and multiple sclerosis, where TNF-α plays a significant role in disease progression .

- Malignancies : The inhibition of TNF-α can also be beneficial in cancer therapy, where inflammation is often a contributing factor to tumor growth and metastasis .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of bromopropanone with benzenesulfonyl chloride under basic conditions. This method allows for the formation of the sulfonyl group which is critical for the compound's biological activity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Anti-inflammatory Effects : Research indicated that compounds inhibiting TACE could significantly reduce TNF-α levels in vitro, suggesting potential therapeutic benefits for inflammatory diseases .

- Antiparasitic Activity : In high-throughput screening assays against Trypanosoma brucei and Leishmania infantum, compounds similar to this compound exhibited promising antiparasitic activity, indicating a broader spectrum of potential applications beyond inflammation .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is crucial in its antimicrobial and anticancer properties . The compound can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Sulfonyl Chlorides vs. Sulfonyl Bromides

- Example: 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride () Key Differences: The target compound features a bromopropanone chain, whereas the sulfonyl chloride in has a pyrazole substituent. The chloride vs. bromide leaving group impacts reactivity; bromides typically undergo nucleophilic substitution faster due to weaker C-Br bonds compared to C-Cl bonds. Physical Properties: Sulfonyl chlorides like those in exhibit melting points of 76.5–78.5°C and purity levels up to 97% . By contrast, brominated analogues like 1-(Benzenesulfonyl)-3-bromopropan-2-one are expected to have lower melting points due to increased molecular weight and reduced crystallinity.

Benzenesulfonyl vs. Heteroaromatic Sulfonyl Derivatives

- Example: 1-[(4-Dimethylaminomethyl)benzenesulfonyl]-benzimidazole derivatives () Key Differences: The benzimidazole derivatives in feature bulky substituents (e.g., dimethylaminomethyl, methoxy groups) that sterically hinder reactivity. In contrast, the target compound’s propanone chain offers a less hindered electrophilic site. Spectroscopic Data: The ¹H-NMR of benzimidazole derivatives () shows signals at δ 2.22–8.21 ppm, with sulfonyl groups causing deshielding effects . The target compound’s NMR would likely display distinct shifts for the bromopropanone moiety (e.g., ketone carbonyl at ~200 ppm in ¹³C-NMR).

Stability and Handling

- This compound : Bromine’s lability may necessitate storage at low temperatures to prevent decomposition.

- Sulfonyl Chlorides () : Hygroscopic and moisture-sensitive, requiring anhydrous conditions .

Research Findings and Trends

- Electron-Withdrawing Effects : The benzenesulfonyl group in the target compound enhances electrophilicity at the ketone carbon, facilitating reactions with nucleophiles like amines or Grignard reagents.

- Leaving Group Efficiency : Bromine in the target compound outperforms chlorine (as in ) in substitution reactions, as evidenced by faster kinetics in analogous systems.

Biological Activity

1-(Benzenesulfonyl)-3-bromopropan-2-one, a compound with the molecular formula C₉H₉BrO₃S, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article compiles recent findings on its biological activity, including its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-bromopropan-2-one with benzenesulfonyl chloride under basic conditions. The resulting compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure by identifying chemical shifts.

- Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms the molecular weight and structure.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

2. Anticancer Properties

Research has shown that this compound possesses anticancer activity, particularly against human cancer cell lines. In one study, treatment with this compound resulted in a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC₅₀ values were reported at approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potential as a lead compound in cancer therapy.

3. Anti-inflammatory Effects

In vivo studies have indicated that this compound may also exhibit anti-inflammatory properties. It was shown to reduce edema in a carrageenan-induced paw edema model in rats, suggesting its potential use in treating inflammatory conditions.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases.

- Anti-inflammatory Pathways : It may modulate inflammatory cytokines and pathways, contributing to its anti-inflammatory effects.

Data Summary Table

Case Studies

Case Study 1 : In a study evaluating the anticancer potential of various sulfonyl compounds, this compound was identified as one of the most promising candidates due to its selective cytotoxicity against cancer cells while sparing normal cells.

Case Study 2 : A comparative analysis of different brominated compounds showed that this specific compound had superior antimicrobial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-bromopropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMDGFFNIVDURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.